molecular formula C7H5BClNO2 B596455 3-Chloro-2-cyanophenylboronic acid CAS No. 1217500-67-8

3-Chloro-2-cyanophenylboronic acid

Cat. No.: B596455
CAS No.: 1217500-67-8
M. Wt: 181.382
InChI Key: NVFNOKJQOOUGTR-UHFFFAOYSA-N
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Description

3-Chloro-2-cyanophenylboronic acid is an organoboron compound with the molecular formula C7H5BClNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and a cyano group at the second position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Mechanism of Action

Target of Action

(3-Chloro-2-cyanophenyl)boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the (3-Chloro-2-cyanophenyl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis . It allows for the formation of complex organic compounds by joining chemically differentiated fragments . The reaction is known for its mild conditions and tolerance to various functional groups .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign .

Result of Action

The result of the action of (3-Chloro-2-cyanophenyl)boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .

Action Environment

The efficacy and stability of (3-Chloro-2-cyanophenyl)boronic acid in the Suzuki–Miyaura coupling reaction can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reagents, can affect the reaction outcome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Chloro-2-cyanophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-cyanophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Derivatives: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

3-Chloro-2-cyanophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(3-chloro-2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFNOKJQOOUGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681545
Record name (3-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-67-8
Record name B-(3-Chloro-2-cyanophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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